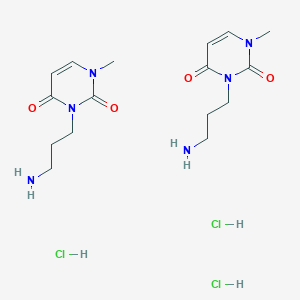
methyl3-amino-2,4-difluorobenzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2,4-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
The primary targets of Methyl 3-amino-2,4-difluorobenzoate Hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other benzoate derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Its hydrochloride salt form may enhance its water solubility, potentially improving its absorption and distribution .
Result of Action
The molecular and cellular effects of Methyl 3-amino-2,4-difluorobenzoate Hydrochloride’s action are currently unknown
Action Environment
The action, efficacy, and stability of Methyl 3-amino-2,4-difluorobenzoate Hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and temperature . For instance, its hydrochloride form suggests that it may be more stable and effective in acidic environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,4-difluorobenzoate hydrochloride typically involves the esterification of 3-amino-2,4-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-2,4-difluorobenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
化学反应分析
Types of Reactions
Methyl 3-amino-2,4-difluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohol derivatives.
科学研究应用
Methyl 3-amino-2,4-difluorobenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Methyl 3-amino-2,4-difluorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 3-amino-2,4-dichlorobenzoate: Similar structure but with chlorine substituents instead of fluorine.
Methyl 3-amino-2,4-dibromobenzoate: Similar structure but with bromine substituents instead of fluorine.
Methyl 3-amino-2,4-diiodobenzoate: Similar structure but with iodine substituents instead of fluorine.
The uniqueness of methyl 3-amino-2,4-difluorobenzoate hydrochloride lies in the presence of fluorine atoms, which impart distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
属性
IUPAC Name |
methyl 3-amino-2,4-difluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)4-2-3-5(9)7(11)6(4)10;/h2-3H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRLEGAOROGMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)



![7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B3004810.png)



![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)
